Cas no 2287331-67-1 (Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate)
![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate structure](https://www.kuujia.com/scimg/cas/2287331-67-1x500.png)
Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
- 2287331-67-1
- EN300-6731754
- Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
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- Inchi: 1S/C9H15NO2/c1-12-8(11)9-3-2-6(5-9)4-7(9)10/h6-7H,2-5,10H2,1H3
- InChI Key: GYJGDEOZPQVYNI-UHFFFAOYSA-N
- SMILES: O(C)C(C12CCC(CC1N)C2)=O
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 52.3Ų
Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6731754-2.5g |
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2287331-67-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6731754-5.0g |
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2287331-67-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-6731754-0.05g |
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2287331-67-1 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6731754-1.0g |
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2287331-67-1 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-6731754-0.25g |
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2287331-67-1 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
Enamine | EN300-6731754-0.5g |
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2287331-67-1 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-6731754-10.0g |
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2287331-67-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-6731754-0.1g |
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate |
2287331-67-1 | 95.0% | 0.1g |
$741.0 | 2025-03-13 |
Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate Related Literature
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
Additional information on Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate
Methyl 2-Aminobicyclo[2.2.1]Heptane-1-Carboxylate: A Comprehensive Overview
The compound Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS No: 2287331-67-1) is a bicyclic amino ester with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of bicyclic compounds, which are known for their unique structural properties and stability. The bicyclo[2.2.1]heptane framework, a key structural feature of this compound, provides a rigid and compact structure that is often exploited in drug design and material science.
Recent studies have highlighted the importance of bicyclic amino esters in the development of bioactive molecules. The presence of the amino group (-NH₂) in Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate adds versatility to its chemical reactivity, making it a valuable intermediate in organic synthesis. The methyl ester group (-COOCH₃) further enhances its solubility and bioavailability, which are critical factors in pharmaceutical applications.
One of the most promising areas of research involving Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate is its role in drug discovery. Scientists have explored its potential as a scaffold for developing new antibiotics, antiviral agents, and anticancer drugs. The rigid bicyclic structure allows for precise control over molecular interactions, enabling the design of highly specific therapeutic agents.
Another area of interest is the synthesis and modification of bicyclo[2.2.1]heptane derivatives for use in advanced materials. Researchers have investigated the incorporation of Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate into polymers and nanomaterials, where its unique properties contribute to enhanced mechanical strength and thermal stability.
In terms of environmental impact, studies have shown that Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate exhibits low toxicity and biodegradability under controlled conditions, making it a safer choice for industrial applications compared to some traditional chemicals.
Looking ahead, the continued exploration of bicyclic amino esters like Methyl 2-aminobicyclo[2.2.]heptane-1-carboxylate is expected to yield new insights into their potential uses across diverse fields such as medicine, materials science, and green chemistry.
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